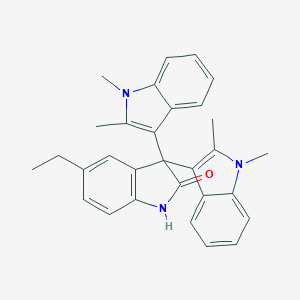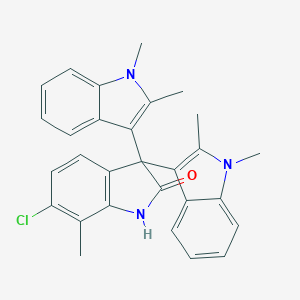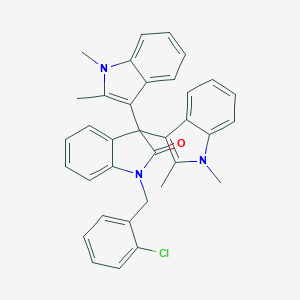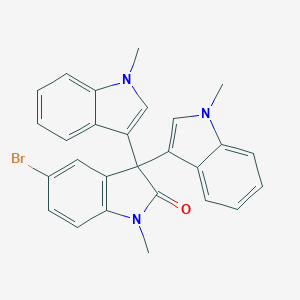![molecular formula C27H24I2N2O B307483 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307483.png)
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol, commonly known as DIM-P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to possess various biochemical and physiological effects.
Applications De Recherche Scientifique
DIM-P has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Several studies have reported the inhibitory effect of DIM-P on the growth of various cancer cell lines, including breast, prostate, and lung cancer. Moreover, DIM-P has also been found to inhibit the replication of herpes simplex virus and hepatitis B virus. The antibacterial activity of DIM-P has been demonstrated against various gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of DIM-P is not completely understood. However, it has been proposed that DIM-P exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that DIM-P inhibits the activity of topoisomerase II, which is an important enzyme involved in DNA replication and transcription. The antiviral activity of DIM-P may be attributed to its ability to inhibit viral DNA polymerase. The antibacterial activity of DIM-P may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
DIM-P has been found to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, DIM-P has been found to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and bacterial cell wall synthesis enzymes. The physiological effects of DIM-P include the inhibition of cancer cell growth, viral replication, and bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DIM-P in lab experiments is its high potency and specificity. Moreover, the synthesis method of DIM-P is relatively simple and can be optimized for large-scale production. However, one of the limitations of using DIM-P in lab experiments is its potential toxicity. Therefore, proper safety measures should be taken while handling this compound.
Orientations Futures
For the research on DIM-P include the development of novel anticancer, antiviral, and antibacterial agents, as well as the investigation of its safety and toxicity profile.
Méthodes De Synthèse
The synthesis of DIM-P involves the reaction of 2,6-diiodophenol with 1,2-dimethylindole-3-carbaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of DIM-P. This synthesis method has been optimized and reported in various research articles.
Propriétés
Formule moléculaire |
C27H24I2N2O |
|---|---|
Poids moléculaire |
646.3 g/mol |
Nom IUPAC |
4-[bis(1,2-dimethylindol-3-yl)methyl]-2,6-diiodophenol |
InChI |
InChI=1S/C27H24I2N2O/c1-15-24(18-9-5-7-11-22(18)30(15)3)26(17-13-20(28)27(32)21(29)14-17)25-16(2)31(4)23-12-8-6-10-19(23)25/h5-14,26,32H,1-4H3 |
Clé InChI |
MJRBGUDDDRBCEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)O)I)C4=C(N(C5=CC=CC=C54)C)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)O)I)C4=C(N(C5=CC=CC=C54)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)


![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)

